molecular formula C9H10N2O B3310026 2-(Aminomethyl)-6-methylbenzo[d]oxazole CAS No. 944897-57-8

2-(Aminomethyl)-6-methylbenzo[d]oxazole

Cat. No. B3310026
CAS RN: 944897-57-8
M. Wt: 162.19 g/mol
InChI Key: UQOYVRFARZYMJF-UHFFFAOYSA-N
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Description

“2-(Aminomethyl)-6-methylbenzo[d]oxazole” is a derivative of oxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom . Oxazoles are important in the field of medicinal chemistry due to their wide spectrum of biological activities .


Synthesis Analysis

The synthesis of oxazoline derivatives, which are closely related to oxazoles, has been extensively studied. Various synthetic protocols have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .


Molecular Structure Analysis

The molecular structure of oxazoles, including “2-(Aminomethyl)-6-methylbenzo[d]oxazole”, is characterized by a five-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom .


Chemical Reactions Analysis

Oxazoles can undergo various chemical reactions. For instance, they can be directly arylated with high regioselectivity at both C-5 and C-2 positions for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .


Physical And Chemical Properties Analysis

Oxazole is a stable liquid at room temperature with a boiling point of 69 °C . The physical and chemical properties of “2-(Aminomethyl)-6-methylbenzo[d]oxazole” would depend on its specific structure and substituents.

Mechanism of Action

The mechanism of action of oxazole derivatives in biological systems is complex and depends on their specific chemical structure. For example, some oxazole derivatives have shown antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .

Safety and Hazards

Oxazole is classified as a flammable liquid and vapor. It can cause severe skin burns and eye damage, and may cause respiratory irritation . The safety and hazards of “2-(Aminomethyl)-6-methylbenzo[d]oxazole” would depend on its specific structure and substituents.

Future Directions

Research on oxazoles and their derivatives is ongoing, with a focus on developing new synthetic methods and exploring their biological activities . Future research may also focus on the development of more eco-friendly synthetic routes .

properties

IUPAC Name

(6-methyl-1,3-benzoxazol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-2-3-7-8(4-6)12-9(5-10)11-7/h2-4H,5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQOYVRFARZYMJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)-6-methylbenzo[d]oxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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